

Synthesis of 8-Fluoroquinazolin-4(1H)-one from anthranilic acid

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Compound of Interest

Compound Name: 8-Fluoroquinazolin-4(1H)-one

Cat. No.: B1449509

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Application Note & Protocol

Efficient One-Pot Synthesis of 8-Fluoroquinazolin-4(1H)-one via Niementowski Cyclocondensation

Abstract

Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The 8-fluoro-substituted quinazolinone core, in particular, is a valuable building block for the development of targeted therapeutics, such as kinase inhibitors.[6] This application note provides a comprehensive, field-proven protocol for the synthesis of **8-Fluoroquinazolin-4(1H)-one**. The methodology is based on the robust and efficient Niementowski quinazoline synthesis, which utilizes the thermal cyclocondensation of 2-amino-3-fluorobenzoic acid with formamide.[7][8] Formamide serves a dual role as both the C1 source for the pyrimidine ring and the reaction solvent, offering a straightforward and high-yielding pathway to the target compound. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and data interpretation guidelines.

Introduction & Scientific Rationale

The quinazolinone framework is a cornerstone in drug discovery, with numerous derivatives approved for clinical use.[5][9] The introduction of a fluorine atom at the C8 position of the

quinazolinone ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.

The chosen synthetic strategy is the Niementowski reaction, a classic and reliable method for constructing the quinazolin-4(3H)-one core.^{[1][8]} This reaction involves heating an anthranilic acid derivative with an amide. For the synthesis of the parent quinazolinone ring, formamide is the ideal reagent.

Causality of Experimental Design:

- Starting Material Selection: To achieve the desired 8-fluoro substitution, the synthesis must begin with an anthranilic acid bearing a fluorine atom at the corresponding position. Therefore, 2-amino-3-fluorobenzoic acid is the requisite precursor.^{[10][11]} The positions on the anthranilic acid directly map to the final quinazolinone product.
- Reagent & Solvent: Formamide (HCONH_2) is employed in large excess. Its function is multifaceted:
 - Carbon Source: It provides the single carbon atom (C2) required to form the pyrimidine ring of the quinazolinone.
 - Solvent: Its high boiling point ($210\text{ }^\circ\text{C}$) and polarity make it an excellent solvent for the reactants, enabling the reaction to be conducted at the necessary high temperatures without an additional solvent.
 - Dehydrating Agent: The reaction involves a condensation cyclization, and the conditions facilitate the removal of water.

The overall transformation proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to yield the stable aromatic quinazolinone ring system.

Reaction Scheme & Mechanism

The synthesis proceeds in a one-pot reaction as illustrated below.

```
// Nodes Start [label="2-Amino-3-fluorobenzoic Acid\n(Starting Material)"; Reagent
[label="Formamide (HCONH2)\n(Reagent & Solvent)", shape=ellipse, fillcolor="#FFFFFF"];
Product [label="8-Fluoroquinazolin-4(1H)-one\n(Final Product)"];

// Edges Start -> Product [label=" Heat (160-180 °C)\nNiementowski Reaction ", headlabel=""];
Reagent -> Start [style=dashed, arrowhead=none]; } enddot Caption: Overall synthetic
workflow.
```

The reaction is believed to proceed through two key steps:

- N-Formylation: The amino group of 2-amino-3-fluorobenzoic acid attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate, N-(3-fluoro-2-carboxyphenyl)formamide.
- Cyclodehydration: At high temperatures, this intermediate undergoes an intramolecular cyclization. The carboxylic acid group attacks the formyl carbon, followed by the elimination of a water molecule to form the final heterocyclic product, **8-Fluoroquinazolin-4(1H)-one**.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

Reagent/Material	CAS Number	Molecular Formula	M.W. (g/mol)	Amount Required	Supplier Notes
2-Amino-3-fluorobenzoic acid	825-22-9	C ₇ H ₆ FNO ₂	155.13	1.55 g (10 mmol)	Purity >98%
Formamide	75-12-7	CH ₃ NO	45.04	20 mL	Anhydrous grade recommended
Deionized Water	7732-18-5	H ₂ O	18.02	~200 mL	For precipitation and washing
Ethanol	64-17-5	C ₂ H ₆ O	46.07	As needed	For recrystallization
Round-bottom flask (50 mL)	-	-	-	1	With reflux condenser and heating mantle
Magnetic stirrer and stir bar	-	-	-	1	
Buchner funnel and filter paper	-	-	-	1 set	For vacuum filtration

Step-by-Step Procedure

- Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-fluorobenzoic acid (1.55 g, 10 mmol).
- Reagent Addition: Add formamide (20 mL) to the flask. Stir the mixture gently to create a suspension.

- Heating: Heat the reaction mixture in a pre-heated oil bath or heating mantle to 160-180 °C. The solid will dissolve as the temperature rises.
 - Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting material will have a different R_f value than the more polar product.
- Reaction Time: Maintain the temperature and continue stirring for 3-4 hours. During this time, the evolution of ammonia may be observed.
- Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As it cools, the solution may become viscous.
- Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring vigorously. A precipitate will form.
- Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with additional deionized water (2 x 25 mL) to remove any residual formamide.
- Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.

Purification

The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid.

- Dissolve the crude solid in a minimum amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
- Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary & Characterization

Reaction Parameters

Parameter	Value
Starting Material	2-Amino-3-fluorobenzoic acid (1.55 g)
Reagent/Solvent	Formamide (20 mL)
Reaction Temperature	160-180 °C
Reaction Time	3-4 hours
Expected Yield	75-85% (after purification)
Appearance	Off-white to pale yellow solid

Product Characterization

The identity and purity of the synthesized **8-Fluoroquinazolin-4(1H)-one** should be confirmed using standard analytical techniques.

- Product Name: **8-Fluoroquinazolin-4(1H)-one**
- CAS Number: 187805-50-1[\[12\]](#)
- Molecular Formula: C₈H₅FN₂O[\[12\]](#)
- Molecular Weight: 164.14 g/mol [\[12\]](#)
- Melting Point: Literature values vary, but typically fall in the range of 230-240 °C. Comparison with a known standard is recommended.
- ¹H NMR (DMSO-d₆): Expected signals include aromatic protons and a characteristic downfield singlet for the C2-H proton (~8.1-8.3 ppm), along with a broad singlet for the N-H proton (>12 ppm).
- ¹⁹F NMR (DMSO-d₆): A single resonance corresponding to the fluorine atom.

- IR (KBr, cm^{-1}): Characteristic peaks for N-H stretching (~3100-3300), C=O stretching (~1680-1700), and C=N/C=C aromatic stretching (~1600-1620).

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Ventilation: Conduct the entire procedure in a certified chemical fume hood. Formamide is a teratogen and should be handled with extreme care.
- Heating: Use a well-controlled heating mantle or oil bath. Avoid overheating, as formamide can decompose.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualized Synthesis Protocol

// Connections A -> B [ltail=cluster_prep, lhead=cluster_reaction]; B -> C; C -> D [lhead=cluster_workup]; D -> E -> F -> G -> H; } enddot Caption: Step-by-step experimental workflow.

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References

- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis and biological activity of novel antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [arkat-usa.org](#) [arkat-usa.org]
- 8. [researchgate.net](#) [researchgate.net]
- 9. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [Organic Syntheses Procedure](#) [orgsyn.org]
- 11. [Synthesis routes of 2-Amino-3-fluorobenzoic acid](#) [benchchem.com]
- 12. [calpaclab.com](#) [calpaclab.com]
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